molecular formula C16H23N5OS B5620223 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine

Cat. No. B5620223
M. Wt: 333.5 g/mol
InChI Key: ATQBDBGQISOCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a chemically synthesized molecule incorporating elements from the piperazine family, which is known for its versatility in chemical reactions and potential pharmacological activities. This compound is synthesized and characterized for its unique molecular structure and properties.

Synthesis Analysis

The synthesis of related piperazine derivatives involves a multi-step chemical process, including the use of piperazine as a catalyst in aqueous media for producing diverse functionalized compounds. The synthesis process emphasizes high yields, short reaction times, and the recyclability of catalysts, highlighting piperazine's role in creating complex organic molecules (Yousefi et al., 2018).

Molecular Structure Analysis

Molecular structure investigations using techniques like X-ray crystallography and DFT calculations have been conducted on related compounds. These studies reveal detailed information about the molecule's conformation, including bond lengths, angles, and intermolecular interactions that contribute to the stability and reactivity of the compound (Shawish et al., 2021).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, leading to the synthesis of compounds with potential biological activities. These reactions include nucleophilic additions, cyclocondensations, and reductive aminations, demonstrating the compound's reactivity and potential for creating pharmacologically active molecules (Kesarkar et al., 2021).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are determined through analytical methods like X-ray crystallography. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Köysal et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to understanding the compound's potential uses. Research on related compounds indicates a variety of chemical behaviors, including their role as catalysts, and their ability to form stable complexes with metals, which could be relevant for the compound (Jallapally et al., 2014).

properties

IUPAC Name

1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-2-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-3-15(21-6-4-5-17-21)16(22)20-9-7-19(8-10-20)11-14-12-23-13(2)18-14/h4-6,12,15H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQBDBGQISOCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC2=CSC(=N2)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine

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